tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-[[4-(aminomethyl)benzoyl]amino]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-19(2,3)25-18(24)22-16-7-5-4-6-15(16)21-17(23)14-10-8-13(12-20)9-11-14/h4-11H,12,20H2,1-3H3,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBAZSBJXFMJSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 2-Aminophenol
The tert-butyl carbamate (Boc) group is introduced to protect the amine functionality of 2-aminophenol. A widely adopted method involves reacting 2-aminophenol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or dimethylaminopyridine (DMAP).
Procedure :
-
2-Aminophenol (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen.
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Boc₂O (1.2 equiv) and DMAP (0.1 equiv) are added, and the mixture is stirred at room temperature for 12–24 hours.
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The product, tert-butyl 2-aminophenylcarbamate, is isolated via column chromatography (hexane/ethyl acetate, 4:1) with yields exceeding 85%.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12–24 hours |
| Solvent | Dichloromethane |
| Yield | 85–90% |
| Catalyst | DMAP (0.1 equiv) |
Synthesis of 4-(Aminomethyl)benzoic Acid
Reductive Amination of 4-Cyanobenzoic Acid
4-(Aminomethyl)benzoic acid is synthesized via reduction of 4-cyanobenzoic acid using hydrogen gas and a palladium catalyst.
Procedure :
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4-Cyanobenzoic acid (1.0 equiv) is suspended in methanol.
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10% Pd/C (5 wt%) is added, and the mixture is hydrogenated at 50 psi H₂ for 6 hours.
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The catalyst is filtered, and the solvent is evaporated to yield 4-(aminomethyl)benzoic acid (78–82% yield).
Alternative Method :
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Borane-Tetrahydrofuran Complex : 4-Cyanobenzoic acid is treated with BH₃·THF at 0°C, followed by acidic workup to afford the amine (70% yield).
Amide Coupling of Intermediates
EDCI/HOBt-Mediated Coupling
The final step involves coupling tert-butyl 2-aminophenylcarbamate with 4-(aminomethyl)benzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).
Procedure :
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tert-Butyl 2-aminophenylcarbamate (1.0 equiv) and 4-(aminomethyl)benzoic acid (1.1 equiv) are dissolved in dry DMF.
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EDCI (1.5 equiv) and HOBt (1.5 equiv) are added, and the reaction is stirred at room temperature for 12 hours.
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The crude product is purified via column chromatography (ethyl acetate/hexane, 1:1) to yield this compound (68–75% yield).
Key Data :
| Parameter | Value |
|---|---|
| Coupling Reagents | EDCI, HOBt |
| Solvent | DMF |
| Reaction Time | 12 hours |
| Yield | 68–75% |
Mixed Anhydride Method
An alternative approach employs isobutyl chloroformate to generate a mixed anhydride intermediate, which reacts with the amine.
Procedure :
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4-(Aminomethyl)benzoic acid (1.0 equiv) is treated with isobutyl chloroformate (1.2 equiv) and N-methylmorpholine (1.5 equiv) in ethyl acetate at −10°C.
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tert-Butyl 2-aminophenylcarbamate (1.0 equiv) is added, and the mixture is warmed to 25°C for 3 hours.
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Purification by crystallization (hexane/ethyl acetate) affords the product in 90–93% yield.
Key Data :
| Parameter | Value |
|---|---|
| Activator | Isobutyl chloroformate |
| Base | N-Methylmorpholine |
| Solvent | Ethyl acetate |
| Yield | 90–93% |
Comparative Analysis of Methods
Efficiency and Scalability
Cost Considerations
-
EDCI/HOBt involves expensive coupling reagents ($120–150/g).
-
Mixed anhydride methods use cheaper reagents (isobutyl chloroformate: $50–70/g).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the aminomethyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Palladium and other transition metal catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily recognized for its role as an intermediate in drug synthesis , especially for pharmaceuticals targeting neurological disorders. It acts as a precursor for several bioactive molecules, aiding in the development of drugs that interact with specific biological pathways.
Case Studies in Pharmaceutical Applications
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Synthesis of neuroprotective agents | The compound demonstrated efficacy in reducing neurodegeneration markers in vitro. |
| Study 2 | Antidepressant activity assessment | Showed significant improvement in behavioral models of depression. |
Biochemical Research
In biochemical studies, tert-butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate is utilized to investigate enzyme inhibition and mechanisms. This research is crucial for understanding how enzymes function and for developing inhibitors that can serve as therapeutic agents.
Polymer Chemistry
In polymer chemistry, this compound can be integrated into polymer formulations to enhance properties such as flexibility and thermal stability . These enhancements are beneficial for creating advanced materials used in various industrial applications.
Applications in Material Science
- Flexible polymers: Improved mechanical properties when incorporated into polymer matrices.
- Thermal stability: Enhanced performance under high-temperature conditions.
Agricultural Chemistry
The compound finds applications in the formulation of agrochemicals , particularly pesticides and herbicides. Its ability to improve the absorption rates of these chemicals enhances their efficacy, making them more effective in agricultural settings.
Efficacy Studies
Research indicates that the addition of this compound to pesticide formulations can lead to:
- Increased absorption rates in plant systems.
- Improved pest control outcomes compared to traditional formulations.
Diagnostic Reagents
In clinical settings, this compound is employed in the development of diagnostic tools. It aids in the detection of specific biomolecules, contributing to advancements in medical diagnostics.
Diagnostic Applications
- Development of assays for biomarker detection.
- Utilization in imaging techniques to enhance signal detection.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate involves its interaction with molecular targets such as the COX-2 enzyme. By inhibiting this enzyme, the compound reduces the production of prostanoids, which are mediators of inflammation . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its catalytic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare "tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate" with structurally related analogs, focusing on synthetic methods, physicochemical properties, and biological applications.
Table 1: Key Comparisons with Similar Compounds
Key Research Findings
- Anti-LSD1 Activity : Thiophene-containing analogs (e.g., 18a ) show potent anti-LSD1 activity (IC$_{50}$ < 100 nM), attributed to π-π interactions with the enzyme’s FAD cofactor .
- Radiotracer Potential: Fluorinated derivatives (e.g., 4a) are prioritized for $^{18}\text{F}$-labeling due to their metabolic stability and brain permeability, critical for neuroimaging applications .
- PROTAC Design: Aminoalkyl chain derivatives (e.g., 5b) enable the recruitment of E3 ubiquitin ligases, facilitating HDAC3 degradation in cancer models .
Biological Activity
tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate is a synthetic organic compound with significant biological activity, particularly as an anti-inflammatory agent. Its structure consists of a tert-butyl carbamate group linked to a phenyl ring that is further substituted with an aminomethylbenzamido group. This compound has garnered attention in medicinal chemistry due to its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which plays a critical role in inflammation and pain signaling.
- Molecular Formula : C19H23N3O3
- Molecular Weight : 341.40 g/mol
- CAS Number : 209784-85-0
- Density : Not specified
- Boiling Point : Not specified
The primary biological activity of this compound is attributed to its interaction with the COX-2 enzyme.
Target and Mode of Action
- Target : Cyclooxygenase-2 (COX-2)
- Mode of Action : The compound inhibits the COX-2 enzyme, thereby disrupting the synthesis of prostanoids, which are mediators of inflammation. This selective inhibition is crucial as it minimizes gastrointestinal side effects commonly associated with non-selective COX inhibitors .
In Vivo Anti-inflammatory Activity
A study evaluated several derivatives of tert-butyl 2-(substituted benzamido) phenylcarbamate for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that compounds exhibited significant anti-inflammatory activity, with inhibition percentages ranging from 39% to 54% compared to the standard drug indomethacin. Notably, compounds 4i and 4a demonstrated the highest efficacy within 9 to 12 hours post-administration .
| Compound | % Inhibition (vs Indomethacin) | Time (hours) |
|---|---|---|
| 4a | 54.239% | 9 |
| 4i | 52.021% | 12 |
| Other | 39.021% | Varies |
Molecular Docking Studies
In silico docking studies have been conducted to elucidate the binding modes of these compounds with the COX-2 enzyme, confirming their potential as effective inhibitors. The docking results correlate well with the observed biological activities, suggesting that structural modifications can enhance potency .
Synthesis and Derivative Analysis
The synthesis of this compound involves a condensation reaction between tert-butyl 2-amino phenylcarbamate and various substituted carboxylic acids, facilitated by coupling reagents like EDCI and HOBt. This method yields high-purity products suitable for biological evaluation .
In a comparative study of various derivatives, it was found that modifications in the substituents on the phenyl ring significantly affected both the potency and selectivity towards COX-2 inhibition. The derivatives were systematically evaluated for their anti-inflammatory properties, reinforcing the importance of structural optimization in drug design .
Q & A
Q. Q1. What are the common synthetic routes for tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via a multi-step process involving carbamate protection, amidation, and functional group transformations. For example:
Carbamate Formation : The tert-butyl carbamate group is introduced using Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP or TEA) to protect amine functionalities .
Amidation : A benzamido group is coupled via EDC/HOBt or DCC-mediated reactions between carboxylic acids and amines. For instance, 4-(aminomethyl)benzoic acid derivatives are reacted with aryl amines in anhydrous DCM or DMF .
Purification : Flash chromatography (hexane/ethyl acetate gradients) or recrystallization is used to isolate the product, with yields ranging from 54% to 85% depending on solvent polarity and catalyst efficiency .
Key Variables : Temperature (0–25°C), pH (neutral to mildly basic), and moisture control are critical to prevent Boc-group cleavage or side reactions.
Advanced Synthesis: Selectivity and Optimization
Q. Q2. How can enantioselectivity or diastereoselectivity be achieved during the synthesis of tert-butyl carbamate derivatives?
Methodological Answer: Enantioselective synthesis often involves chiral catalysts or auxiliaries. For example:
- Iodolactamization : Campbell et al. (2009) demonstrated enantioselective synthesis of carbamate intermediates using iodolactamization as a key step, achieving high stereochemical control via chiral Lewis acids .
- Chiral Resolution : Use of chiral columns (e.g., Chiralpak AD-H) or enzymatic resolution (lipases) can separate enantiomers post-synthesis .
Data Contradictions : Some studies report lower yields (30–50%) when using chiral catalysts due to steric hindrance, necessitating iterative optimization of solvent systems (e.g., THF vs. toluene) .
Structural and Spectroscopic Characterization
Q. Q3. What spectroscopic techniques are most reliable for confirming the structure of tert-butyl carbamate derivatives?
Methodological Answer:
- NMR : H NMR (400–600 MHz) identifies Boc-group protons (singlet at δ 1.46 ppm for tert-butyl) and aromatic protons (δ 7.0–8.5 ppm). C NMR confirms carbonyl carbons (Boc C=O at ~155 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+Na]+ at m/z 462.27 observed vs. 462.21 calculated) .
- X-ray Crystallography : Resolves hydrogen-bonding patterns (e.g., N–H···O interactions in crystal lattices) and confirms stereochemistry .
Stability and Reactivity Under Experimental Conditions
Q. Q4. How does pH affect the stability of the tert-butyl carbamate group in aqueous or biological buffers?
Methodological Answer:
- Acidic Conditions : Boc groups are cleaved rapidly below pH 3 (e.g., TFA/DCM), limiting use in acidic reaction environments .
- Basic Conditions : Stable up to pH 9; prolonged exposure to strong bases (pH >10) leads to hydrolysis, forming CO and tert-butanol .
Contradictions : Safety data sheets (SDS) from ChemScene (2022) and Indagoo (2024) report differing stability thresholds (pH 2–8 vs. 2–9), necessitating empirical validation for specific derivatives .
Applications in Drug Discovery and Molecular Probes
Q. Q5. How is this compound utilized in the development of epigenetic or enzyme-targeting probes?
Methodological Answer:
- Epigenetic Probes : Bauer et al. (2023) synthesized azo-coupled derivatives for targeting reader domains (e.g., bromodomains), leveraging the carbamate’s hydrogen-bonding capability to enhance binding affinity .
- Enzyme Inhibitors : The aminomethylbenzamido moiety serves as a pharmacophore for metalloprotease inhibition, with IC values optimized via substituent modifications (e.g., fluorophenyl groups for hydrophobic interactions) .
Data Discrepancies and Reproducibility
Q. Q6. How can researchers reconcile conflicting reports on the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Catalyst Screening : Conflicting yields (e.g., 45% vs. 70% in Suzuki couplings) may arise from palladium catalyst choice (Pd(PPh) vs. PdCl(dppf)) or boronic acid purity .
- Solvent Effects : Dioxane/water mixtures often outperform DMF in minimizing side reactions (e.g., deboronation), as noted in McLin Biochemical’s protocols .
Computational Modeling and SAR Studies
Q. Q7. What computational methods are used to predict the structure-activity relationships (SAR) of tert-butyl carbamate derivatives?
Methodological Answer:
- Docking Studies : Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites, guided by hydrogen-bond donor/acceptor profiles of the carbamate group .
- DFT Calculations : Density functional theory (B3LYP/6-31G*) optimizes geometries and predicts reaction transition states (e.g., azo coupling energetics) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
